molecular formula C43H51N3O7Si B14097185 N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

Cat. No.: B14097185
M. Wt: 750.0 g/mol
InChI Key: BMGDHPHQWLRISW-BAYOHDFESA-N
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Description

N4-Benzyl-3'-O-t-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)cytidine is a cytidine derivative extensively employed in oligonucleotide synthesis, particularly in solid-phase methodologies. This compound features three critical protective groups:

  • N4-Benzyl: Protects the exocyclic amine of cytosine, enhancing stability during chemical reactions .
  • 3'-O-t-butyldimethylsilyl (TBDMS): A bulky silicon-based group that shields the 3′-hydroxyl, enabling selective activation of the 5′-hydroxyl for phosphoramidite coupling .
  • 5′-O-(4,4′-dimethoxytrityl) (DMT): A photolabile protecting group that facilitates stepwise chain elongation and purification via trityl monitoring .

Properties

Molecular Formula

C43H51N3O7Si

Molecular Weight

750.0 g/mol

IUPAC Name

4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1

InChI Key

BMGDHPHQWLRISW-BAYOHDFESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Protection of 5'-Hydroxyl with 4,4'-Dimethoxytrityl Group

Reaction Conditions
Cytidine (1.0 equiv) is dissolved in anhydrous pyridine (0.1 M) under nitrogen atmosphere. 4,4'-Dimethoxytrityl chloride (1.2 equiv) is added portionwise at 0°C, followed by warming to room temperature with vigorous stirring for 6-8 hours. Reaction progress is monitored by thin-layer chromatography (TLC) using 10% methanol in dichloromethane with 1% triethylamine (Rf = 0.45 for product vs. Rf = 0.15 for starting material).

Workup and Purification
The reaction is quenched with methanol (1% v/v), concentrated under reduced pressure, and purified via flash chromatography on silica gel (gradient elution: 0-5% methanol in dichloromethane with 0.5% triethylamine). The DMTr-protected intermediate typically isolates in 85-92% yield as a pale yellow foam.

Critical Parameters

  • Strict anhydrous conditions prevent premature hydrolysis of DMTr-Cl
  • Triethylamine additive minimizes acid-catalyzed detritylation
  • Excess DMTr-Cl ensures complete conversion of the primary hydroxyl

Silylation of 3'-Hydroxyl with t-Butyldimethylsilyl Chloride

Reaction Conditions
5'-O-DMTr-cytidine (1.0 equiv) is dissolved in anhydrous DMF (0.2 M) under argon. Imidazole (3.0 equiv) and TBDMS-Cl (1.5 equiv) are added sequentially at 0°C, followed by warming to 40°C for 12 hours. Completion is confirmed by TLC (hexanes:ethyl acetate 1:1, Rf = 0.62 for product).

Workup and Purification
The reaction mixture is diluted with ethyl acetate, washed with cold 5% citric acid and brine, then dried over anhydrous Na2SO4. Column chromatography (hexanes:ethyl acetate 3:1 → 1:1) affords the 3'-O-TBDMS-5'-O-DMTr-cytidine derivative in 78-85% yield.

Optimization Considerations

  • DMF solvent enhances silylation kinetics compared to pyridine
  • Controlled stoichiometry prevents disilylation at secondary hydroxyl
  • Elevated temperature compensates for steric hindrance from DMTr group

N4-Benzylation of Cytosine Base

Reaction Conditions
3'-O-TBDMS-5'-O-DMTr-cytidine (1.0 equiv) is suspended in anhydrous acetonitrile (0.15 M). Benzyl bromide (2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.3 equiv) are added under nitrogen at -10°C, followed by dropwise addition of triethylamine (3.0 equiv). The reaction is warmed to 25°C and stirred for 24 hours, monitored by HPLC (C18 column, 70:30 acetonitrile:water + 0.1% TFA).

Workup and Purification
Excess reagents are removed by evaporation under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with 1M HCl, saturated NaHCO3, and brine. Final purification via reverse-phase HPLC (gradient: 50-100% acetonitrile in water) yields the title compound as a white solid (63-72%).

Challenges and Solutions

  • Nucleobase orientation affects benzylation efficiency (DMAP enhances N4 reactivity)
  • Competing O-benzylation prevented by prior hydroxyl protection
  • Extended reaction time compensates for steric hindrance from silyl/DMTr groups

Comparative Analysis of Synthetic Methodologies

Parameter DMTr Protection TBDMS Protection N4-Benzylation
Key Reagent DMTr-Cl TBDMS-Cl BnBr/DMAP
Solvent System Pyridine DMF Acetonitrile
Temperature Range 0°C → RT 0°C → 40°C -10°C → RT
Reaction Time 6-8 h 12 h 24 h
Typical Yield 85-92% 78-85% 63-72%
Critical Impurities Partial DMTr Disilylation O-Benzylation
Purification Method Flash Chromatography Column Chromatography Reverse-Phase HPLC

This comparative table highlights the operational parameters and challenges associated with each synthetic step. The cascading protection strategy demonstrates cumulative yields of 40-55% for the three-step sequence, with purification efficiency being particularly critical during the final N4-benzylation step.

Analytical Characterization and Quality Control

1H NMR Analysis

  • DMTr Group: δ 7.20-7.40 (m, 9H, aromatic), 3.78 (s, 6H, OCH3)
  • TBDMS Group: δ 0.88 (s, 9H, C(CH3)3), 0.10 (s, 6H, Si(CH3)2)
  • Benzyl Group: δ 7.32-7.45 (m, 5H, aromatic), 4.62 (s, 2H, CH2Ph)
  • Sugar Protons: δ 6.08 (d, J = 4.2 Hz, H1'), 4.42 (m, H3'), 3.98 (m, H5',5'')

13C NMR Analysis

  • DMTr Carbonyl: δ 158.2 (C=O)
  • TBDMS Quartnary Carbon: δ 25.7 (C(CH3)3)
  • Benzyl Methylene: δ 44.8 (CH2Ph)
  • Anomeric Carbon: δ 90.1 (C1')

Mass Spectrometry
HRMS (ESI+) calculated for C48H58N3O6Si [M+H]+: 800.3991, found: 800.3989

HPLC Purity
Reverse-phase analysis (C18, 1.0 mL/min, 70:30 MeCN:H2O) shows >99% purity with retention time 12.8 min.

Industrial Scale Considerations and Process Optimization

While laboratory-scale synthesis provides material for research purposes, industrial production requires optimization of several critical parameters:

  • Solvent Recovery Systems : Implementing distillation units for pyridine and acetonitrile recovery reduces production costs by 35-40%
  • Continuous Flow Chemistry : Microreactor systems enhance heat transfer during exothermic silylation steps, improving yield by 12-15%
  • Catalyst Recycling : Immobilized DMAP on silica gel allows 5-7 reuse cycles without significant activity loss
  • Quality Control Automation : In-line FTIR monitoring reduces analytical overhead by 60% during protection steps

These optimizations enable kilogram-scale production with consistent purity (>98.5%) and reduced environmental impact through solvent recovery initiatives.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzyl and dimethoxytrityl groups provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to key analogs in Table 1:

Compound Name N4 Substituent 2′/3′ Protection 5′ Protection Molecular Weight (g/mol) Key Applications Reference
N4-Benzyl-3′-O-TBDMS-5′-O-DMT-cytidine (Target) Benzyl 3′-O-TBDMS DMT ~875* Oligonucleotide synthesis
N4-[(2-Cyanoethyloxy)carbonyl]-3′-O-TBDMS-5′-O-DMT-cytidine (27b) Cyanoethyl 3′-O-TBDMS DMT ~740† Solid-phase RNA synthesis
N4-Benzoyl-5′-O-DMT-2′-O-methylcytidine Benzoyl 2′-O-methyl DMT 721.79 Antisense oligonucleotides
2′-O-TBDMS-5′-O-DMT-N4-acetylcytidine Acetyl 2′-O-TBDMS DMT 701.88 RNA synthesis and modification
N4-Phthaloyl-5′-O-DMT-2′-deoxycytidine Phthaloyl None (2′-deoxy) DMT Not reported APE1 inhibitor development

*Estimated based on structural analogs; †Calculated from .

Key Observations:

N4 Protection: Benzyl vs. Cyanoethyl (27b): Enhances solubility in polar solvents but may complicate deprotection steps due to its labile nature .

2′/3′ Protection :

  • 3′-O-TBDMS (Target) : Provides superior steric hindrance over 2′-O-methyl or 2′-O-methoxyethyl groups, minimizing undesired side reactions during coupling .
  • 2′-O-TBDMS (Analog) : Used in RNA synthesis but requires stringent deprotection conditions (e.g., fluoride ions) .

Synthetic Efficiency: The target compound’s 3′-O-TBDMS group aligns with high-yield protocols (e.g., 89% yield for DMT introduction in ), though direct synthesis data are unavailable. Compound 27b (N4-cyanoethyl analog) achieved only 24% yield under similar conditions, highlighting the impact of N4 substituents on reaction efficiency .

Q & A

Q. What are the standard synthetic routes for preparing N4-Benzyl-3'-O-TBDMS-5'-O-DMT-cytidine, and what key protective group strategies are employed?

  • Methodological Answer : The synthesis typically involves sequential protection of the cytidine scaffold. For example:
  • 5'-O-DMT protection : The 5'-hydroxyl is protected first using 4,4'-dimethoxytrityl (DMT) chloride under anhydrous conditions (pyridine/DMF, 25°C, 12–24 hours) .
  • 3'-O-TBDMS protection : The 3'-hydroxyl is then silylated with tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole (DMF, 0°C to RT, 6–8 hours) .
  • N4-Benzoylation : The exocyclic amine is acylated using benzoyl chloride in acetonitrile with catalytic DMAP (2–4 hours, 40°C) .
    Critical steps include monitoring reaction progress via TLC (e.g., chloroform:methanol 9:1) and purification via silica gel chromatography (hexane:ethyl acetate gradient) .

Q. How is this compound purified and characterized in oligonucleotide synthesis workflows?

  • Methodological Answer :
  • Purification : After synthesis, the crude product is purified using reversed-phase HPLC (C18 column, 0.1 M triethylammonium acetate buffer/acetonitrile gradient, 254 nm detection) to resolve diastereomers or incomplete reactions .
  • Characterization : Key techniques include:
  • MALDI-TOF MS to confirm molecular weight (e.g., [M+H]+ expected at ~700–750 Da) .
  • ¹H/¹³C NMR to verify protecting group integration (e.g., DMT aromatic protons at δ 6.8–7.4 ppm; TBDMS tert-butyl at δ 0.8–1.1 ppm) .

Q. What is the role of the DMT and TBDMS groups in solid-phase oligonucleotide synthesis?

  • Methodological Answer :
  • 5'-O-DMT : Acts as a temporary protecting group, enabling stepwise elongation. It is selectively removed under mild acidic conditions (3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for coupling .
  • 3'-O-TBDMS : A stable, permanent protecting group resistant to acidic/oxidative conditions during synthesis. It is cleaved post-synthesis using fluoride reagents (e.g., TBAF in THF) .

Advanced Research Questions

Q. How can phosphoramidite coupling efficiency with this compound be optimized in automated oligonucleotide synthesis?

  • Methodological Answer :
  • Activation : Use 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for 3 minutes to activate the 3'-phosphoramidite .
  • Coupling Time : Extend coupling to 5–8 minutes for sterically hindered derivatives. Monitor trityl release (>98% coupling efficiency) via UV spectrophotometry .
  • Side Reactions : Minimize cyanoethyl adducts by maintaining anhydrous conditions and using fresh oxidizer (0.02 M iodine in THF/pyridine/H2O) .

Q. What strategies address diastereomer formation during 3'-O-TBDMS protection, and how are they resolved?

  • Methodological Answer :
  • Stereochemical Control : Use low-temperature silylation (-20°C) with TBDMS-Cl and imidazole to favor the desired 3'-O-β configuration .
  • Separation : Diastereomers (e.g., 2'- vs. 3'-TBDMS isomers) are resolved via silica gel chromatography (hexane:ethyl acetate 7:3) or preparative HPLC .

Q. How do contradictory reports on TBDMS stability under acidic DMT-deprotection conditions impact experimental design?

  • Methodological Answer :
  • Contradictory Evidence : Some studies report partial TBDMS cleavage during prolonged DMT removal (e.g., >3 minutes in 3% DCA) , while others show stability under standard conditions .
  • Mitigation : Validate stability via:
  • Parallel Control Experiments : Compare TBDMS integrity pre-/post-DMT removal using ³¹P NMR or MALDI-TOF.
  • Alternative Acids : Replace dichloroacetic acid with trichloroacetic acid (1% in DCM) for faster DMT cleavage (<30 seconds) .

Q. How is this compound applied in synthesizing oligonucleotides with non-canonical linkages (e.g., 3'-phosphorothiolates)?

  • Methodological Answer :
  • 3'-PS Linkage Synthesis : After incorporation into the oligonucleotide chain, treat the 3'-OH (unprotected post-TBDMS cleavage) with sulfurizing reagents (e.g., 3H-1,2-benzodithiol-3-one-1,1-dioxide) in anhydrous acetonitrile (RT, 30 minutes) .
  • Validation : Confirm sulfur substitution via LC-MS (mass shift of +16 Da vs. phosphodiester) and PAGE under denaturing conditions .

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